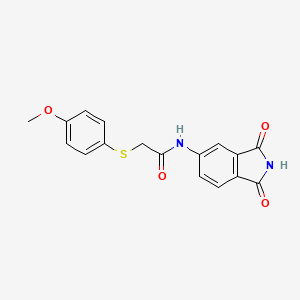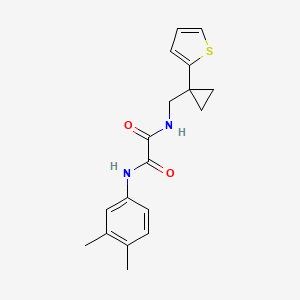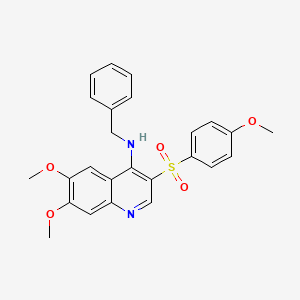
N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives can participate in a variety of reactions, including those involving their synthetic analogous .Scientific Research Applications
Antibacterial Activity :
- A study by Alavi et al. (2017) investigated the synthesis of different quinoxalines, including those related to N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, and evaluated their antibacterial activities against Staphylococcus spp. and Escherichia coli.
Synthesis and Biological Evaluation :
- Mohsen et al. (2014) synthesized new quinoxaline derivatives, including those structurally related to the compound , and evaluated their antimicrobial activity.
Catalytic Applications :
- The study by Imamoto et al. (2012) explored the use of similar quinoline compounds in rhodium-catalyzed asymmetric hydrogenation, showcasing their utility in catalysis.
Synthesis of Metabolites :
- Mizuno et al. (2006) focused on the synthesis of metabolites of related quinoline compounds, demonstrating their significance in the synthesis of complex organic molecules.
Molecular Docking and Theoretical Studies :
- Fahim and Ismael (2021) conducted theoretical calculations and molecular docking studies on sulfonamide derivatives, including those similar to the compound , for potential application as COVID-19 drugs.
Synthesis and Inhibition Studies :
- Research by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their inhibitory effects on carbonic anhydrase isoenzymes, showing potential in enzyme inhibition studies.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26-21-14-23(32-3)22(31-2)13-20(21)25(24)27-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBHDSRPKNKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)
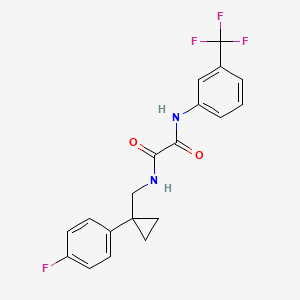


![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)
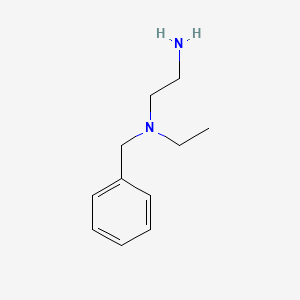


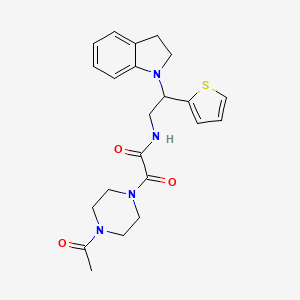

![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)
